1,2,4-Benzotriazine, 3-methyl-, 1-oxide
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Overview
Description
1,2,4-Benzotriazine, 3-methyl-, 1-oxide is a heterocyclic compound belonging to the class of benzotriazines. This compound is known for its unique structural properties and potential applications in various scientific fields, including medicinal chemistry and materials science. The compound is characterized by a benzene ring fused to a triazine ring, with a methyl group at the 3-position and an oxide group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-Benzotriazine, 3-methyl-, 1-oxide can be achieved through various methods. One common approach involves the oxidation of 3-methyl-1,2,4-benzotriazine using organic peracids or hydrogen peroxide in the presence of carboxylic acids . The reaction typically yields a mixture of 1-oxide and 2-oxide isomers, with the ratio depending on the substituents present in the starting material .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Benzotriazine, 3-methyl-, 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Organic peracids or hydrogen peroxide in the presence of carboxylic acids.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzotriazine ring.
Major Products: The major products formed from these reactions include mono-N-oxide analogues and other substituted benzotriazine derivatives .
Scientific Research Applications
1,2,4-Benzotriazine, 3-methyl-, 1-oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,4-Benzotriazine, 3-methyl-, 1-oxide involves its bioreductive activation under hypoxic conditions. Enzymatic reduction of the compound yields a radical intermediate that selectively damages DNA in hypoxic tumor cells . This selective DNA damage is a key factor in its potential as an antitumor agent.
Comparison with Similar Compounds
- 1,2,4-Benzotriazine, 3-methyl-, 2-oxide
- 1,2,3-Benzotriazinone 1-oxide
- 1,2,3-Benzotriazine 2-oxide
Uniqueness: 1,2,4-Benzotriazine, 3-methyl-, 1-oxide is unique due to its specific structural configuration and its ability to undergo selective bioreductive activation. This property distinguishes it from other benzotriazine derivatives and makes it particularly valuable in medicinal chemistry for targeted cancer therapy .
Properties
CAS No. |
51110-87-3 |
---|---|
Molecular Formula |
C8H7N3O |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
3-methyl-1-oxido-1,2,4-benzotriazin-1-ium |
InChI |
InChI=1S/C8H7N3O/c1-6-9-7-4-2-3-5-8(7)11(12)10-6/h2-5H,1H3 |
InChI Key |
IBNRPPRPCINGIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2[N+](=N1)[O-] |
Origin of Product |
United States |
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